![molecular formula C9H8ClNO B7783162 3-(4-Chlorophenyl)-3-hydroxypropanenitrile](/img/structure/B7783162.png)
3-(4-Chlorophenyl)-3-hydroxypropanenitrile
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-3-hydroxypropanenitrile” belongs to the class of organic compounds known as phenylpropanes . These are organic compounds containing a phenylpropane moiety .
Synthesis Analysis
While specific synthesis methods for “3-(4-Chlorophenyl)-3-hydroxypropanenitrile” were not found, similar compounds have been synthesized through various methods . For instance, a compound with a similar structure, “3-bis (4-chlorophenyl)-5- (4-chlorobenzyl)-1,3,5-triazinane”, was synthesized and its crystal structure was determined using single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction and various spectroscopic methods . Density Functional Theory (DFT) calculations are often used to optimize the geometry and calculate vibrational frequencies .Applications De Recherche Scientifique
Antibacterial Agents: Sheikh, Ingle, and Juneja (2009) synthesized 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, displaying antibacterial efficacy against both gram-negative and gram-positive bacteria (Sheikh, Ingle, & Juneja, 2009).
GABAB Receptor Antagonists: Abbenante and Prager (1992) synthesized 3-Amino-2-(4-chlorophenyl)-2-hydroxypropanesulfonic acid (2-hydroxysaclofen) as potent antagonists of GABA and baclofen at the GABAB receptor site (Abbenante & Prager, 1992).
Protecting Group for Hydroxy Function: Otsuka, Yamamoto, and Fukase (2018) utilized 4-Chlorophenyl ether as a new protecting group for the hydroxy function in sugar hydroxy groups (Otsuka, Yamamoto, & Fukase, 2018).
Study of Molecular Structure and Reactivity: Adole, Koli, Shinde, and Shinde (2020) investigated the geometrical entities, electronic properties, and chemical reactivity viewpoints of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Adole, Koli, Shinde, & Shinde, 2020).
Cytotoxic Activity in Metal Complexes: Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, and Ibrahim (2021) synthesized metal complexes from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, showing anti-tumor activities and potential as CDK8 kinase inhibitors (Aboelmagd et al., 2021).
Spectrophotometric and Biological Applications: Chauhan, Nimodia, Ranawat, Goswami, and Baroliya (2020) reported the synthesis, spectrophotometric application, and antimicrobial activities of 3-hydroxy-3-(4-chlorophenyl)-1-(4sulphonamido)phenyltriazene and its Fe(III) complex (Chauhan, Nimodia, Ranawat, Goswami, & Baroliya, 2020).
GPR14/Urotensin-II Receptor Agonist: Croston, Olsson, Currier, Burstein, Weiner, Nash, Severance, Allenmark, Thunberg, Ma, Mohell, O'dowd, Brann, and Hacksell (2002) discovered 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, which could be a potential drug lead (Croston et al., 2002).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-hydroxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWBYJAYXLQKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-hydroxypropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.